Lithium hydroxide monohydrate

Übersicht

Beschreibung

Synthesis Analysis

The production of lithium hydroxide monohydrate can be achieved through the electrochemical conversion of lithium chloride, derived from lithium-bearing brines. This process results in the formation of lithium hydroxide monohydrate crystals which, after washing, meet the specifications for various applications (Ryabtsev et al., 2019).

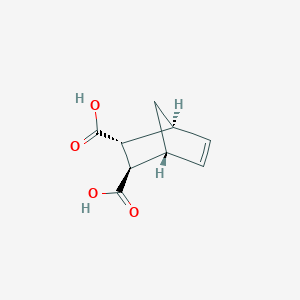

Molecular Structure Analysis

The crystal structure of lithium hydroxide monohydrate has been described as monoclinic prismatic. Detailed crystallography shows specific axial ratios and angles, providing insights into the arrangement of lithium, oxygen, and hydrogen atoms within the crystal lattice (Pepinsky, 1940).

Chemical Reactions and Properties

Lithium hydroxide monohydrate is involved in various chemical reactions, demonstrating its versatility. For instance, it acts as a catalyst in the Knoevenagel condensation, facilitating efficient synthesis processes in aqueous media (Gouda & Abu‐Hashem, 2012). Its reactivity with carbon monoxide and its role in the formation of lithium salts highlight its broad chemical utility.

Physical Properties Analysis

The vibrational spectra of lithium hydroxide monohydrate, encompassing infrared, Raman, and inelastic neutron scattering spectroscopies, reveal the complexity of its molecular vibrations. This comprehensive analysis aids in the accurate assignment of its vibrational spectra, which is crucial for understanding its physical and chemical behaviors (Parker et al., 2011).

Chemical Properties Analysis

Lithium hydroxide monohydrate demonstrates a strong base characteristic, being a stronger base than the methyl anion. This property is significant for its applications in various chemical reactions and processes, including acting as a potent catalyst and reactant in organic and inorganic chemistry (Tian et al., 2008).

Wissenschaftliche Forschungsanwendungen

-

Production of Battery Grade Lithium Hydroxide Monohydrate

- Scientific Field : Materials Science and Engineering .

- Application Summary : Lithium hydroxide monohydrate is used in the production of battery-grade lithium hydroxide . This is crucial for the manufacturing of lithium-ion batteries, which are widely used in electric vehicles and portable electronics .

- Methods of Application : The production involves using a barium hydroxide causticizing agent . The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The outcome of this application is the production of battery-grade lithium hydroxide monohydrate .

-

Life Cycle Analysis of Lithium Carbonate and Lithium Hydroxide Monohydrate

- Scientific Field : Environmental Science and Engineering .

- Application Summary : Lithium hydroxide monohydrate is used in life cycle analysis studies of lithium carbonate and lithium hydroxide monohydrate from brine and ore resources . This is important for understanding the environmental impact of these materials .

- Methods of Application : The life cycle analysis involves studying the greenhouse gas emissions and water usage associated with the production of lithium carbonate and lithium hydroxide monohydrate .

- Results or Outcomes : The results of these studies can provide valuable insights into the environmental sustainability of these materials .

-

Synthesis of Bis (Polyfluoroalkenyl)Sulfones

- Scientific Field : Organic Chemistry .

- Application Summary : Lithium hydroxide monohydrate is used in the synthesis of bis (polyfluoroalkenyl)sulfones . These compounds are important for the development of new types of ligands for metal-polymer complexes .

- Methods of Application : The synthesis involves reactions with diazomethane, resulting in the formation of N-methylated bis (pyrazolyl)sulfones isomers .

- Results or Outcomes : The outcome of this application is the production of new types of ligands for metal-polymer complexes .

-

Carbon Dioxide Adsorbent in Breathing Gas Purification Systems

- Scientific Field : Environmental Science and Engineering .

- Application Summary : Lithium hydroxide monohydrate is used as a carbon dioxide adsorbent in breathing gas purification systems for spacecrafts, submarines, and rebreathers .

- Methods of Application : The lithium hydroxide monohydrate is used to adsorb carbon dioxide from the breathing gas, thereby purifying it .

- Results or Outcomes : The outcome of this application is the purification of breathing gas, which is crucial for the survival of crew members in spacecrafts, submarines, and rebreathers .

-

Storage-Battery Electrolyte

- Scientific Field : Electrochemistry .

- Application Summary : Lithium hydroxide monohydrate is used as a storage-battery electrolyte .

- Methods of Application : The lithium hydroxide monohydrate is used in the electrolyte of storage batteries .

- Results or Outcomes : The outcome of this application is the production of storage batteries .

-

Catalyst for Polymerization Reaction

- Scientific Field : Polymer Chemistry .

- Application Summary : Lithium hydroxide monohydrate is used as a catalyst for polymerization reactions .

- Methods of Application : The lithium hydroxide monohydrate is used to catalyze polymerization reactions .

- Results or Outcomes : The outcome of this application is the production of polymers .

-

Low Temperature Chemical Heat Storage

- Scientific Field : Energy Storage and Conversion .

- Application Summary : Lithium hydroxide monohydrate is used in the development of composite materials for low temperature chemical heat storage . Carbon nanospheres (CNSs) and multi-walled carbon nanotubes (MWCNTs) are used as nanoadditives to modify lithium hydroxide monohydrate for this application .

- Methods of Application : The lithium hydroxide monohydrate particles are well dispersed on the nanoscale level, and the diameter of nanoparticles is about 20–30 nm in the case of the carbon nanospheres and 50–100 nm in the case of the MWCNTs .

- Results or Outcomes : The thermochemical composite materials LiOH·H2O/CNSs (2020 kJ/kg), LiOH·H2O/MWCNTs (1804 kJ/kg), and LiOH·H2O/AC (1236 kJ/kg) exhibited obviously improved heat storage density and higher hydration rate than pure LiOH·H2O (661 kJ/kg) .

-

Production of Lithium Hydroxide via Bipolar Membrane Electrodialysis

- Scientific Field : Electrochemistry .

- Application Summary : Lithium hydroxide monohydrate is used in the production of lithium hydroxide via bipolar membrane electrodialysis . This method is considered more efficient than traditional lithium hydroxide production techniques .

- Methods of Application : The impact of the current density (20 mA/cm2 80 mA/cm2), feed concentration (0.5 M2.5 M), initial feed pH (2.5, 3.5 and 4.5), and the volume ratio of the feed and base solution (1:1, 2:1 and 3:1) on the current efficiency and specific energy consumption in the bipolar membrane electrodialysis was systematically investigated .

-

Heat Transfer Medium

- Scientific Field : Thermodynamics .

- Application Summary : Lithium hydroxide monohydrate is used as a heat transfer medium . This is important for managing heat in various systems .

- Methods of Application : The lithium hydroxide monohydrate is used to transfer heat in the system .

- Results or Outcomes : The outcome of this application is the effective management of heat in the system .

-

Ceramics and Portland Cement Formulations

- Scientific Field : Materials Science .

- Application Summary : Lithium hydroxide monohydrate is used in ceramics and some Portland cement formulations . This is crucial for improving the properties of these materials .

- Methods of Application : The lithium hydroxide monohydrate is added to the ceramic or cement formulation .

- Results or Outcomes : The outcome of this application is the production of ceramics and Portland cement with improved properties .

Safety And Hazards

Zukünftige Richtungen

Lithium Hydroxide Monohydrate is expected to play a significant role in the production of lithium batteries for clean technologies and energy storage . The demand for high-purity lithium hydroxide has increased significantly with the rapid advancement of lithium batteries . Therefore, new methods for the production of battery-grade LiOH from lithium carbonate, lithium sulfate (Li2SO4), and lithium chloride (LiCl) are being developed .

Eigenschaften

IUPAC Name |

lithium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXDVVHUTZTUQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiOH.H2O, H3LiO2 | |

| Record name | LITHIUM HYDROXIDE, MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM HYDROXIDE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0914 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1310-65-2 (Parent), 17341-24-1 (Parent) | |

| Record name | Lithium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051382 | |

| Record name | Lithium hydroxide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless crystals. Denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make electric storage batteries, soaps, and lubricants., Colorless hygroscopic solid; [ICSC] White odorless crystalline powder; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | LITHIUM HYDROXIDE, MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM HYDROXIDE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0914 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 19.1 (good) | |

| Record name | LITHIUM HYDROXIDE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0914 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.51 g/cm³ | |

| Record name | LITHIUM HYDROXIDE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0914 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Lithium hydroxide monohydrate | |

CAS RN |

1310-66-3, 76576-67-5 | |

| Record name | LITHIUM HYDROXIDE, MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydroxide (Li(OH)), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium-6 hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G51XLP968G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM HYDROXIDE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0914 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

450-471 °C | |

| Record name | LITHIUM HYDROXIDE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0914 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)